molecular formula C23H27ClN6O3 B2992500 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887215-40-9

6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2992500
CAS RN: 887215-40-9
M. Wt: 470.96
InChI Key: JVZVEMUHDFVDMH-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H27ClN6O3 and its molecular weight is 470.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Anti-Inflammatory Evaluation : A study by Jadhav et al. (2008) discusses the synthesis of a series of compounds including those with imidazole rings. These compounds have been tested for analgesic and anti-inflammatory activities, indicating a potential application in pain management and inflammation reduction (Jadhav et al., 2008).

  • Anticancer Agents : Liu et al. (2018) report the design, synthesis, and testing of compounds including 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione for anticancer properties. This indicates its potential application in cancer treatment, with specific efficacy against breast, cervical, and lung carcinoma cell lines (Liu et al., 2018).

Photophysical and Electrochemical Studies

  • Cyclometalated Iridium(III) Complexes : Baranoff et al. (2011) discuss phenyl-imidazole-based ligands used for heteroleptic bis-cyclometalated iridium complexes. These complexes' photophysical and electrochemical properties are studied, suggesting applications in fields like photonics or electrochemistry (Baranoff et al., 2011).

  • Ru(II) Polypyridine Complexes : Samy and Alexander (2011) synthesized star-shaped trinuclear Ru(II) complexes of imidazo[4,5-f][1,10]phenanthroline derivatives. They exhibit specific photophysical properties, indicating their potential application in the development of advanced materials for optical or electronic devices (Samy & Alexander, 2011).

Conformational Analysis and Molecular Docking Studies

  • Bifonazole Derivatives Study : Mary et al. (2020) conducted a study involving spectral analysis and molecular docking of bifonazole derivatives, including imidazolium compounds. This research could be relevant for developing new pharmaceuticals or materials with specific molecular interactions (Mary et al., 2020).

properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O3/c1-14-5-6-17(24)13-18(14)29-15(2)16(3)30-19-20(25-22(29)30)26(4)23(32)28(21(19)31)8-7-27-9-11-33-12-10-27/h5-6,13H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZVEMUHDFVDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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